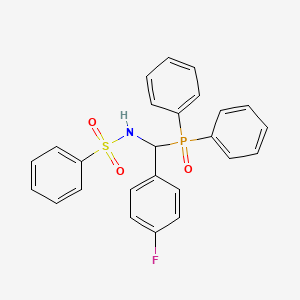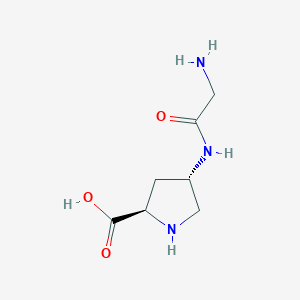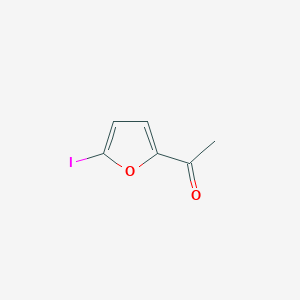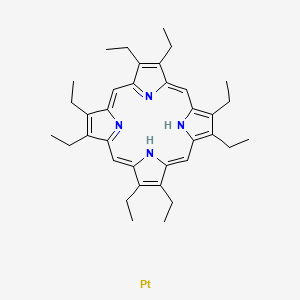
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their ability to coordinate metal ions. This particular compound features platinum as the central metal ion, coordinated by the nitrogen atoms of the porphyrin ring. Porphyrins are significant in various biological systems and have applications in materials science and catalysis.
Métodos De Preparación
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum typically involves the metalation of the free base porphyrin with a platinum salt. One common method is to react 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with platinum(II) chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives.
Reduction: Reduction reactions can revert platinum(IV) back to platinum(II).
Substitution: Ligand substitution reactions are common, where ligands coordinated to the platinum center can be replaced by other ligands.
Coordination: The porphyrin ring can coordinate additional metal ions or small molecules, forming complexes with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum exerts its effects involves coordination chemistry. The platinum center can interact with various biological molecules, including DNA and proteins, leading to the formation of cross-links that disrupt normal cellular functions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that induce cell death[4][4].
Comparación Con Compuestos Similares
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum can be compared with other metalated porphyrins, such as:
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine palladium
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine copper
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron
These compounds share the porphyrin structure but differ in the central metal ion, which imparts unique properties and reactivities. For example, the platinum compound is particularly noted for its stability and catalytic activity, while the palladium and copper analogs may be more reactive in certain organic transformations .
Propiedades
Fórmula molecular |
C36H46N4Pt |
|---|---|
Peso molecular |
729.9 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;platinum |
InChI |
InChI=1S/C36H46N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20,37-38H,9-16H2,1-8H3; |
Clave InChI |
STINZMGWVWBSET-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


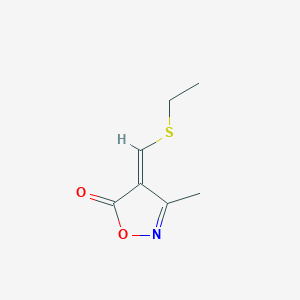
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)
![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
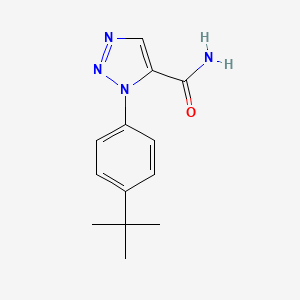
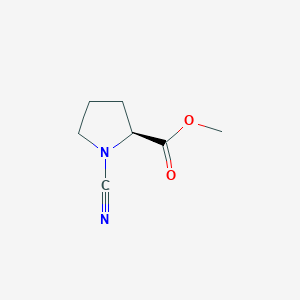

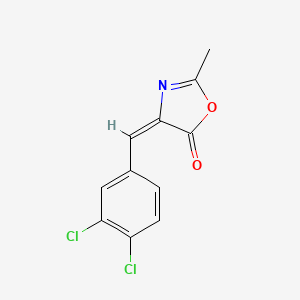
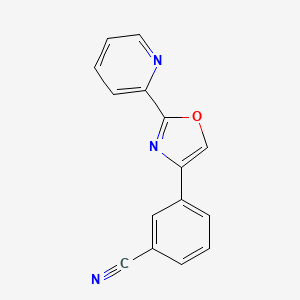
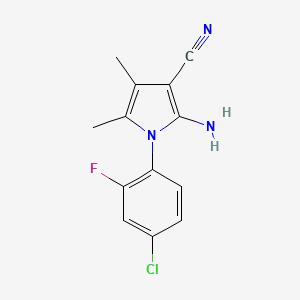
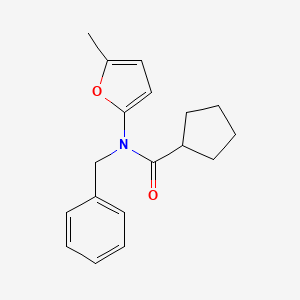
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
